2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde
Description
2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C12H17NO3 It is a benzaldehyde derivative characterized by the presence of a dimethylaminoethoxy group and a methoxy group attached to the benzene ring
Properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-13(2)7-8-16-12-10(9-14)5-4-6-11(12)15-3/h4-6,9H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBAQYRFUAYLDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC=C1OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424719 | |
| Record name | 2-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883549-58-4 | |
| Record name | 2-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
The principal and most reported method for synthesizing 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde involves the alkylation of the hydroxyl group of vanillin. This reaction introduces the 2-(dimethylamino)ethoxy substituent at the 4-position of the aromatic ring, replacing the hydroxyl group with an ether linkage.
Reaction Scheme
- Starting Material: Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- Alkylating Agent: 2-chloro-N,N-dimethylethanamine hydrochloride
- Base: Potassium carbonate (K2CO3)
- Solvent: Dimethylformamide (DMF)
- Conditions: Reflux under inert atmosphere
The reaction proceeds via nucleophilic substitution where the phenolic hydroxyl group of vanillin attacks the alkyl halide, forming the ether linkage and yielding this compound.
Detailed Experimental Parameters and Yields
| Parameter | Details |
|---|---|
| Vanillin quantity | Stoichiometric amount (1 equiv.) |
| Alkylating agent | Slight excess (1.1 equiv.) |
| Base | Potassium carbonate (2 equiv.) |
| Solvent | DMF (sufficient to dissolve reactants) |
| Temperature | Reflux (~120 °C) |
| Reaction time | 6-12 hours |
| Work-up | Aqueous quench, extraction with organic solvents, drying, and purification by column chromatography or recrystallization |
| Typical yield | Moderate to high (60-85%) |
Characterization
The product is characterized by:
- FT-IR: Characteristic ether C–O–C stretching bands around 1100–1200 cm⁻¹.
- [^1H NMR](pplx://action/followup): Signals corresponding to the dimethylamino protons (N(CH3)2) and the ethoxy linker protons, alongside aromatic and aldehyde protons.
- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.
- [^13C NMR](pplx://action/followup): Signals for aromatic carbons, aldehyde carbon (~190 ppm), and carbons of the dimethylaminoethoxy side chain.
These characterization data confirm the successful alkylation and formation of the target compound.
Subsequent Use in Synthesis of Derivatives
This aldehyde derivative is often used as a precursor in Claisen-Schmidt condensations with various acetophenone derivatives to form chalcones, which can be further cyclized to pyrazoline derivatives. The preparation of the aldehyde is thus a key step in the synthesis of a range of biologically active molecules.
Scientific Research Applications
Medicinal Chemistry
2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde is being investigated for its potential as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.
- Case Study : In a study examining derivatives of this compound, researchers synthesized several analogs to evaluate their anticancer activities against various cancer cell lines, including MCF-7 and HeLa. The results indicated significant cytotoxic effects, suggesting potential applications in cancer therapy.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15.5 | Moderate growth inhibition |
| MCF-7 | 20.3 | Significant cytotoxicity |
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents.
- Research Findings : Studies have shown that derivatives of this compound can inhibit the growth of both gram-positive and gram-negative bacteria. For instance, one derivative demonstrated an MIC of 32 µg/mL against Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in various biological processes.
- Example : Research has indicated that certain derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with biological membranes, potentially affecting membrane permeability and function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their activity.
Comparison with Similar Compounds
- 3-[2-(Dimethylamino)ethoxy]benzaldehyde
- 4-[2-(Dimethylamino)ethoxy]benzaldehyde
- 2-[2-(Diethylamino)ethoxy]benzaldehyde
Comparison: 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde is unique due to the presence of both a methoxy group and a dimethylaminoethoxy group on the benzene ring This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications
Biological Activity
2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde, also referred to as DMEMB, is a compound of significant interest due to its diverse biological activities. Its structure, characterized by a methoxy group and a dimethylamino ethoxy moiety, suggests potential interactions with various biological targets, making it a candidate for pharmacological applications.
- Molecular Formula : C12H17NO3
- Molecular Weight : 225.27 g/mol
- CAS Number : 883549-58-4
The biological activity of DMEMB is primarily attributed to its ability to interact with various cellular pathways. The dimethylamino group enhances its lipophilicity, facilitating membrane penetration and interaction with lipid bilayers. This property is critical for modulating enzyme activities and influencing receptor binding.
Antimicrobial Activity
DMEMB has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies indicate that it exhibits significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that DMEMB is effective at low concentrations, indicating potent antimicrobial effects.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Bacillus subtilis | 20 |
| Candida albicans | 25 |
Cytotoxicity
In vitro studies have demonstrated that DMEMB exhibits cytotoxic effects on cancer cell lines such as Hep-G2 (liver carcinoma) and MCF-7 (breast cancer). The cytotoxicity was assessed using the MTT assay, revealing IC50 values that indicate significant antiproliferative activity.
| Cell Line | IC50 (µg/mL) |
|---|---|
| Hep-G2 | 30 |
| MCF-7 | 40 |
Study 1: Anticancer Activity
A recent study focused on the anticancer effects of DMEMB on Hep-G2 cells. The results indicated that DMEMB induced apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in the sub-G1 population, indicating cell death.
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of DMEMB in combination with traditional antibiotics. The combination therapy showed synergistic effects, enhancing the antibacterial activity against resistant strains of E. coli and S. aureus. This suggests potential applications in overcoming antibiotic resistance.
Q & A
Q. What are common synthetic routes for 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde?
- Methodological Answer : The compound is typically synthesized via alkylation of phenolic aldehydes. For example:
Phenolic Alkylation : React 3-methoxybenzaldehyde derivatives with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or acetonitrile .
Phase-Transfer Catalysis : Use phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems (water/dichloromethane) .
- Key Considerations : Monitor reaction progress via TLC (e.g., dichloromethane mobile phase) and purify via recrystallization or column chromatography .
Table 1 : Comparison of Reaction Conditions
| Method | Solvent | Base | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alkylation (DMF) | DMF | K₂CO₃ | None | 75–85 | |
| Phase-Transfer Catalysis | DCM/H₂O | NaOH | TBAB | 80–90 |
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR Analysis :
- ¹H-NMR : Peaks for the aldehyde proton (~9.8–10.2 ppm), methoxy group (~3.8–3.9 ppm), and dimethylamino group (singlet at ~2.2–2.4 ppm). Aromatic protons appear between 6.8–7.5 ppm .
- ¹³C-NMR : Carbonyl carbon at ~190–195 ppm, methoxy carbons at ~55–56 ppm, and dimethylamino carbons at ~40–45 ppm .
- FTIR : Strong C=O stretch at ~1680–1700 cm⁻¹, C-O (methoxy) at ~1250 cm⁻¹, and N-CH₃ stretches at ~2800 cm⁻¹ .
- HRMS : Confirm molecular ion ([M+H]⁺) with mass accuracy <5 ppm .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data for this compound’s conformational isomers?
- Methodological Answer : Conformational flexibility in the 2-(dimethylamino)ethoxy chain may lead to split or broadened NMR signals. To resolve this:
Variable Temperature NMR : Cool the sample to –40°C to slow rotation and separate overlapping peaks .
2D NMR Techniques : Use NOESY or COSY to identify spatial correlations between protons (e.g., methoxy and dimethylamino groups) .
Solvent Screening : Test in deuterated DMSO or CDCl₃ to assess solvent-induced conformational changes .
Q. What strategies optimize the synthesis of hydrazone derivatives from this aldehyde for drug discovery?
- Methodological Answer : Hydrazone formation is critical for synthesizing bioactive compounds (e.g., triazolo derivatives):
Reagent Selection : Use 2-hydrazinopyridine in ethanol with catalytic acetic acid to form hydrazones at >90% yield .
Reaction Monitoring : Track via TLC (Rf shift from aldehyde to hydrazone) and confirm by disappearance of the aldehyde ¹H-NMR peak .
- Challenge : Competing side reactions (e.g., oxidation). Mitigate by using inert atmospheres (N₂/Ar) .
Q. How do steric and electronic effects influence the reactivity of this aldehyde in macrocycle synthesis?
- Methodological Answer : The 2-(dimethylamino)ethoxy group introduces steric hindrance and electron-donating effects:
Steric Effects : The bulky dimethylamino group slows nucleophilic attacks, requiring longer reaction times in condensations with polyamines .
Electronic Effects : Electron-donating methoxy and dimethylamino groups deactivate the aldehyde toward electrophilic substitution but enhance stability in acidic conditions .
- Experimental Design : Compare reactivity with unsubstituted benzaldehydes in model reactions (e.g., Schiff base formation) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
